molecular formula C19H22N2O3 B2636253 N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 376621-53-3

N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B2636253
CAS No.: 376621-53-3
M. Wt: 326.396
InChI Key: QGNPNZOLQFFEHZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide belongs to a class of tricyclic hydroxyquinoline derivatives designed as diuretics. These compounds are structural analogs of pyrroloquinolone diuretics, featuring a pyridoquinoline core annelated with a tetrahydropyridine ring. The synthesis involves amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with cyclohexylamine under optimized conditions (130–140°C), ensuring high yields and purity while avoiding degradation byproducts like 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one .

Structurally, the compound comprises a 7-hydroxyquinoline core fused with a partially hydrogenated pyridine ring and an N-cyclohexyl carboxamide group.

Properties

IUPAC Name

N-cyclohexyl-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-17-14-10-4-6-12-7-5-11-21(16(12)14)19(24)15(17)18(23)20-13-8-2-1-3-9-13/h4,6,10,13,22H,1-3,5,7-9,11H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNPNZOLQFFEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps, starting with the formation of the pyrido[3,2,1-ij]quinoline core. This can be achieved through a series of reactions including cyclization, oxidation, and amide formation[_{{{CITATION{{{_2{N-(2-CHLOROPHENYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO3,2,1-IJ .... The specific conditions, such as temperature, solvent, and catalysts, vary depending on the chosen synthetic route.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.

  • Substitution: The amide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is studied for its biological activity. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases related to oxidative stress and inflammation. Its ability to modulate biological pathways makes it a valuable tool in pharmaceutical research.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Findings :

  • Pyridoquinoline derivatives (e.g., 2g: 4-methoxyphenyl substituent) exhibit ~40% higher diuretic activity than pyrroloquinolines (VI/VII) and outperform hydrochlorothiazide (40 mg/kg) in rat models .
  • The addition of a methylene unit in the pyridoquinoline scaffold improves bioavailability and renal excretion efficiency, likely due to enhanced solubility and metabolic stability .

Substituent Effects on Diuretic Activity

The terminal amide fragment’s substituents critically influence activity:

Substituent (Anilide Fragment) Diuretic Effect (vs. Control) Notes
4-Methoxyphenyl (2g) +150% Most active; optimal lipophilicity
2-Methoxyphenyl (2e) +135% Positional sensitivity observed
4-Ethoxyphenyl (2h) +25% Bulky substituents reduce activity
Unsubstituted phenyl (2a) +90% Baseline activity

Key Trends :

  • 4-Methoxy groups maximize activity by balancing electronic and steric effects, facilitating receptor binding .
  • Ethoxy groups diminish efficacy due to increased hydrophobicity and steric hindrance .

Comparison with Hydrochlorothiazide

Parameter Pyridoquinoline (2g) Hydrochlorothiazide
Effective Dose (mg/kg) 10 40
Diuretic Output (4h) 150% of control 120% of control
Mechanism Aldosterone modulation Thiazide diuretic

Pyridoquinolines act at lower doses and show broader SAR tunability, making them promising candidates for resistant hypertension .

Research Findings and Data

Pharmacokinetic Properties

  • Solubility : Moderate in DMF/DMSO; poor in water/hexane .
  • Metabolism : Ketene-type fragmentation dominates, producing tricyclic ketene (m/z 227) and aniline derivatives .

Biological Activity

N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide (CAS No. 376621-53-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3} with a molecular weight of 326.4 g/mol. Its structure features a pyridoquinoline core which is known for diverse biological activities.

Research indicates that compounds structurally similar to N-cyclohexyl-7-hydroxy-5-oxo have shown various mechanisms of action including:

  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, the binding interactions with CDK4/6 have been characterized in related studies .
  • Antitumor Activity : The pyridoquinoline derivatives have been explored for their antitumor properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
  • Reversal of Multidrug Resistance : Some derivatives have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as P-glycoprotein .

Antitumor Activity

A study focused on the antitumor effects of similar quinoline derivatives reported IC50 values indicating significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to the biological activity of N-cyclohexyl derivatives:

CompoundCell LineIC50 (µM)Mechanism
N-cyclohexyl derivative AHeLa15Apoptosis induction
N-cyclohexyl derivative BMCF710CDK inhibition
N-cyclohexyl derivative CA54912MDR reversal

Case Studies

Several case studies have highlighted the efficacy of pyridoquinoline derivatives:

  • Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects of N-cyclohexyl derivatives on breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation .
  • Multidrug Resistance Reversal : Another investigation demonstrated that these compounds could effectively reverse drug resistance in leukemia cells by modulating P-glycoprotein activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing pyrido[3,2,1-ij]quinoline derivatives like N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide?

  • Answer : Synthesis typically involves cyclocondensation of substituted precursors with heterocyclic amines. For example, refluxing chloroacetic acid with thioxo-tetrahydro-pyrimidine derivatives in acetic acid/acetic anhydride mixtures (yields ~78%) . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates is also effective for similar N-heterocycles . Key steps include regioselective cyclization and purification via recrystallization (e.g., ethyl acetate/ethanol) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving 3D conformation, including dihedral angles (e.g., 80.94° between fused rings) and puckering parameters (e.g., flattened boat conformation) . Complementary methods include:

  • NMR : Assigns proton environments (e.g., cyclohexyl protons, hydroxy group).
  • HPLC : Validates purity (≥98% purity thresholds) .
  • FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer : Prioritize assays based on structural analogs. For example, pyrido[3,2,1-ij]quinolones exhibit antibacterial activity via topoisomerase inhibition . Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative strains.
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets.
  • Cytotoxicity : MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can synthetic yields be improved for the cyclization step in pyrido[3,2,1-ij]quinoline synthesis?

  • Answer : Optimize reaction conditions using design of experiments (DoE):

  • Catalyst screening : Pd(OAc)₂ or NiCl₂ for reductive cyclization .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates.
  • Temperature control : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions.
  • Additives : Sodium acetate (1.5 g) in acetic acid improves regioselectivity .

Q. What strategies resolve discrepancies between crystallographic data and computational models for this compound’s conformation?

  • Answer :

  • Density Functional Theory (DFT) : Compare computed vs. experimental bond lengths/angles (e.g., C–H···O hydrogen bonds in XRD ).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., bifurcated H-bonds along the c-axis) .
  • Dynamic NMR : Assesses conformational flexibility in solution vs. solid state .

Q. How can structure-activity relationships (SAR) guide functionalization to enhance bioactivity?

  • Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., fluoro at C8/C9) to improve membrane permeability .
  • Side-chain tuning : Replace cyclohexyl with cyclopropyl for steric effects .
  • Pharmacophore mapping : Align carboxamide and hydroxy groups with target active sites .
  • In silico docking : Predict binding affinities to enzymes like DNA gyrase .

Methodological Considerations

Q. What analytical workflows validate purity and stability under storage conditions?

  • Answer :

  • Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring .
  • Mass spectrometry : HRMS confirms molecular integrity post-storage.
  • Thermogravimetric analysis (TGA) : Detects decomposition thresholds (e.g., mp >400 K) .

Q. How are chiral centers in the pyrido[3,2,1-ij]quinoline scaffold resolved for enantioselective synthesis?

  • Answer :

  • Chiral chromatography : Use amylose/cyclodextrin columns .
  • Asymmetric catalysis : Chiral Pd complexes for enantiocontrol in cyclization .
  • XRD of diastereomeric salts : Resolves absolute configuration (e.g., C5 stereochemistry) .

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